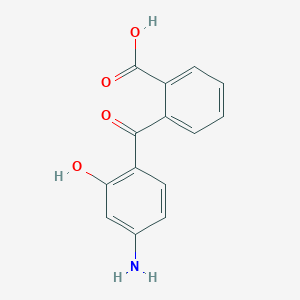![molecular formula C54H40O2P2 B14075846 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] is a complex organic compound with the molecular formula C50H56O6P2. It is a phosphine ligand, which means it contains a phosphorus atom bonded to three organic groups. This compound is used in various chemical reactions, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] typically involves the reaction of 6,6’-dimethoxy-2,2’-biphenyldiyl dichloride with 1,1-di-2-naphthalenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include toluene or dichloromethane, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism by which 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The phosphorus atoms in the compound act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-dicyclohexylphosphine]
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methoxy-3,5-dimethylphenyl)phosphine]
Uniqueness
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] is unique due to its specific structural features, such as the presence of naphthalenyl groups and the biphenyl backbone. These structural elements contribute to its distinct electronic properties and reactivity, making it a valuable ligand in various catalytic applications.
Eigenschaften
Molekularformel |
C54H40O2P2 |
|---|---|
Molekulargewicht |
782.8 g/mol |
IUPAC-Name |
[2-(2-dinaphthalen-2-ylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-dinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C54H40O2P2/c1-55-49-21-11-23-51(57(45-29-25-37-13-3-7-17-41(37)33-45)46-30-26-38-14-4-8-18-42(38)34-46)53(49)54-50(56-2)22-12-24-52(54)58(47-31-27-39-15-5-9-19-43(39)35-47)48-32-28-40-16-6-10-20-44(40)36-48/h3-36H,1-2H3 |
InChI-Schlüssel |
XXSYGGSOJUVZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4)C6=C(C=CC=C6P(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
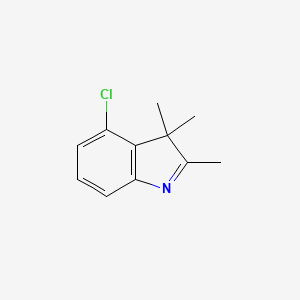
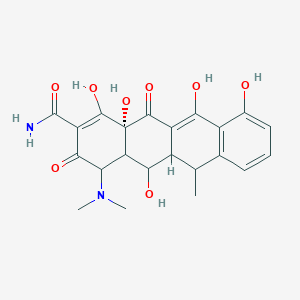
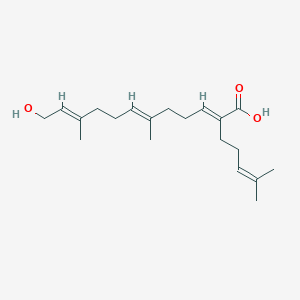
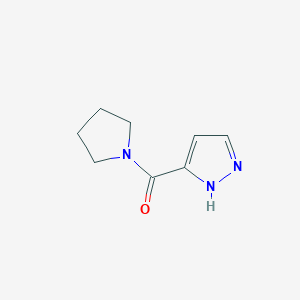
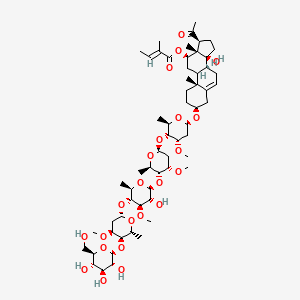
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
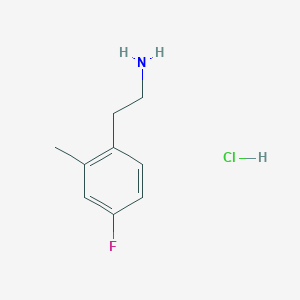
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
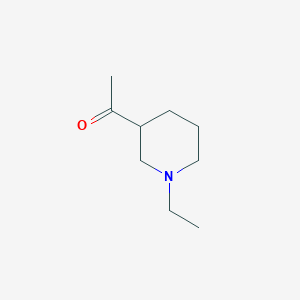
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
